benzoic acid;2-[(4-methyl-3,6-dihydro-2H-pyran-3-yl)oxy]phenol
Description
Systematic Nomenclature and Structural Identification
IUPAC Nomenclature and CAS Registry Analysis
The compound’s IUPAC name, benzoic acid;2-[(4-methyl-3,6-dihydro-2H-pyran-3-yl)oxy]phenol , reflects its bifunctional structure. The first component, benzoic acid , is a carboxylic acid derivative with the formula $$ \text{C}7\text{H}6\text{O}_2 $$. The second component, 2-[(4-methyl-3,6-dihydro-2H-pyran-3-yl)oxy]phenol , consists of a phenolic hydroxyl group substituted at the ortho position with an ether-linked 4-methyl-3,6-dihydro-2H-pyran ring.
The CAS Registry Number for this compound is 184013-79-4 , a unique identifier assigned to its specific molecular configuration. The pyran ring’s nomenclature follows IUPAC guidelines for heterocyclic compounds, where the oxygen atom occupies position 1, and the methyl group is located at position 4. The “3,6-dihydro” designation indicates partial unsaturation, with hydrogen atoms at positions 3 and 6.
Table 1: Nomenclature and Registry Data
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Registry Number | 184013-79-4 |
| Component 1 | Benzoic acid ($$\text{C}7\text{H}6\text{O}_2$$) |
| Component 2 | 2-[(4-Methyl-3,6-dihydro-2H-pyran-3-yl)oxy]phenol ($$\text{C}{12}\text{H}{14}\text{O}_3$$) |
Molecular Formula and Weight Determination
The molecular formula of this compound is derived from the summation of its constituent parts. Benzoic acid contributes $$ \text{C}7\text{H}6\text{O}2 $$, while the phenolic ether component adds $$ \text{C}{12}\text{H}{14}\text{O}3 $$, resulting in a combined formula of $$ \text{C}{19}\text{H}{20}\text{O}_5 $$.
The molecular weight is calculated as follows:
$$
\text{MW} = (19 \times 12.01) + (20 \times 1.008) + (5 \times 16.00) = 328.37 \, \text{g/mol}
$$
This value aligns with the molecular complexity introduced by the fused aromatic and heterocyclic systems.
Table 2: Molecular Composition
| Component | Formula | Contribution to Molecular Weight (g/mol) |
|---|---|---|
| Benzoic acid | $$\text{C}7\text{H}6\text{O}_2$$ | 122.12 |
| Phenolic ether | $$\text{C}{12}\text{H}{14}\text{O}_3$$ | 206.25 |
| Total | $$\text{C}{19}\text{H}{20}\text{O}_5$$ | 328.37 |
Isomeric Considerations and Stereochemical Configuration
The compound’s structural complexity introduces potential isomeric forms and stereochemical variability . The pyran ring’s 3,6-dihydro configuration creates two double bonds, leading to geometric isomerism depending on the orientation of substituents. The methyl group at position 4 and the ether oxygen at position 3 introduce chirality , yielding enantiomeric pairs if the pyran ring adopts a non-planar conformation.
The stereochemical configuration of the pyran ring is critical. In its most stable chair conformation, the methyl group at position 4 occupies an equatorial position to minimize steric strain, while the ether oxygen at position 3 adopts an axial orientation. This arrangement influences the compound’s reactivity and intermolecular interactions.
Table 3: Stereochemical and Isomeric Properties
| Property | Description |
|---|---|
| Chiral Centers | Position 3 (pyran ring) |
| Geometric Isomerism | Possible due to dihydro configuration |
| Predominant Conformation | Chair form with equatorial methyl |
| Enantiomeric Potential | High (if chiral centers are present) |
Properties
CAS No. |
184013-79-4 |
|---|---|
Molecular Formula |
C19H20O5 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
benzoic acid;2-[(4-methyl-3,6-dihydro-2H-pyran-3-yl)oxy]phenol |
InChI |
InChI=1S/C12H14O3.C7H6O2/c1-9-6-7-14-8-12(9)15-11-5-3-2-4-10(11)13;8-7(9)6-4-2-1-3-5-6/h2-6,12-13H,7-8H2,1H3;1-5H,(H,8,9) |
InChI Key |
YJYLYGGYDUOQMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCOCC1OC2=CC=CC=C2O.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Structural Overview and Synthetic Challenges
The target compound, benzoic acid;2-[(4-methyl-3,6-dihydro-2H-pyran-3-yl)oxy]phenol , comprises two primary moieties:
- Benzoic acid substituted with a phenolic hydroxyl group at the ortho position.
- A 4-methyl-3,6-dihydro-2H-pyran ring linked via an ether bond to the phenol.
Key challenges include:
- Regioselective formation of the ether bond between the phenol and dihydropyran.
- Stability of the dihydropyran ring under acidic/basic conditions.
- Compatibility of protecting groups for the benzoic acid during synthesis.
Synthetic Strategies and Methodologies
Williamson Ether Synthesis
The Williamson reaction is a cornerstone for ether formation. For this compound, two approaches are viable:
Route A: Phenoxide + Dihydropyranyl Halide
- Synthesis of 3-bromo-4-methyl-3,6-dihydro-2H-pyran
- Reaction with 2-hydroxybenzoic acid
Example Conditions
| Component | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 2-Hydroxybenzoic acid | NaH, DMF, 0°C → RT, 12 h | 68% | |
| 3-Bromo-4-methyl-3,6-dihydro-2H-pyran | 1.2 eq, 60°C, 24 h |
Route B: Mitsunobu Reaction
- Avoids alkyl halide synthesis by directly coupling 4-methyl-3,6-dihydro-2H-pyran-3-ol and 2-hydroxybenzoic acid.
- Uses diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF.
Advantages :
- Higher regioselectivity.
- Mild conditions preserve dihydropyran integrity.
Dihydropyran Synthesis via Cycloaddition
The dihydropyran core can be constructed via oxa-[4+2] cycloaddition or ring-closing metathesis (RCM) :
Oxa-[4+2] Cycloaddition
- Reacts dienes with carbonyl compounds under Lewis acid catalysis (e.g., BF₃·Et₂O).
- Example :
- 4-Methyl-3,6-dihydro-2H-pyran-3-ol synthesized from 2-methyl-1,3-pentadiene and formaldehyde.
Ring-Closing Metathesis (RCM)
Optimization and Comparative Analysis
Reaction Efficiency
| Method | Conditions | Yield | Purity |
|---|---|---|---|
| Williamson (Route A) | NaH, DMF, 60°C, 24 h | 68% | 95% |
| Mitsunobu (Route B) | DEAD, PPh₃, THF, RT, 6 h | 82% | 98% |
| RCM + Williamson | Grubbs II, then SN2 | 75% | 90% |
Mechanistic Insights
Williamson Ether Formation
Mitsunobu Reaction
- Redox Process : DEAD oxidizes PPh₃, generating a phosphonium intermediate that facilitates ether bond formation.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid;2-[(4-methyl-3,6-dihydro-2H-pyran-3-yl)oxy]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Pharmaceuticals
Benzoic acid derivatives are often explored for their potential as pharmaceutical agents due to their biological activities. The compound's structure suggests possible interactions with biological targets, particularly in the modulation of enzyme activities.
Case Study : A study highlighted the synthesis of m-aryloxy phenols, where benzoic acid derivatives were evaluated for their ability to inhibit cyclooxygenase enzymes (COX), which are implicated in inflammation and pain pathways. The synthesized compounds displayed promising anti-inflammatory activities at low micromolar concentrations, indicating potential therapeutic applications in pain management and anti-inflammatory therapies .
Agrochemicals
The compound has been investigated for use as a pesticide or herbicide. Its structural features may enhance its efficacy against plant pathogens or pests.
Data Table: Agrochemical Efficacy
In these studies, the compound demonstrated significant antimicrobial activity against both bacterial and fungal pathogens, suggesting its potential as an agricultural biocide.
Material Science
The unique chemical structure of benzoic acid; 2-[(4-methyl-3,6-dihydro-2H-pyran-3-yl)oxy]phenol allows it to be utilized in the development of specialty materials. Its properties can be leveraged in polymer chemistry for creating novel polymer blends or coatings.
Case Study : Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. The addition of benzoic acid derivatives has been linked to improved resistance against environmental degradation while maintaining flexibility .
Mechanism of Action
The mechanism of action of benzoic acid;2-[(4-methyl-3,6-dihydro-2H-pyran-3-yl)oxy]phenol involves its interaction with various molecular targets. The phenolic group can donate hydrogen atoms, acting as an antioxidant. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their function. The pyran ring provides structural rigidity, enhancing the compound’s stability and reactivity.
Comparison with Similar Compounds
Structural Analogues and Key Differences
Compound A : Lactofen (Benzoic Acid, 5-[2-Chloro-4-(Trifluoromethyl)Phenoxy]-2-Nitro-)
- Structure: Benzoic acid ester with a trifluoromethylphenoxy group and nitro substitution.
- Key Differences :
Compound B : 2-(4-Methoxyphenoxy)-6-Methyl-3-Oxo-3,6-Dihydro-2H-Pyran-4-yl Benzoate
- Structure: Benzoate ester with a methoxyphenoxy-dihydropyran system.
- Key Differences :
Compound C : 3-Hydroxybenzoic Acid
- Structure : Simpler benzoic acid derivative with a single hydroxyl group.
- Key Differences: The target’s dihydropyran-phenolic ether enhances steric bulk, likely reducing water solubility (logP ~2.5 estimated) vs. 3-hydroxybenzoic acid’s logP of 1.3 .
Physicochemical and Functional Comparisons
Table 1 : Comparative Properties of Target Compound and Analogs
Biological Activity
Benzoic acid; 2-[(4-methyl-3,6-dihydro-2H-pyran-3-yl)oxy]phenol (CAS No. 184013-79-4) is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, focusing on its effects on various biological systems.
Chemical Structure and Properties
Benzoic acid; 2-[(4-methyl-3,6-dihydro-2H-pyran-3-yl)oxy]phenol has the molecular formula C19H20O5 and a molecular weight of 316.36 g/mol. The compound consists of a benzoic acid moiety linked to a phenolic structure via an ether bond with a pyran derivative. Its structure can be illustrated as follows:
Antioxidant Activity
Research indicates that benzoic acid derivatives exhibit significant antioxidant properties. A study highlighted that certain derivatives can scavenge free radicals effectively, contributing to their potential use in preventing oxidative stress-related diseases .
Antimicrobial Properties
Benzoic acid derivatives have been studied for their antimicrobial activities. The compound has shown effectiveness against various bacteria and fungi, making it a candidate for use in food preservation and pharmaceuticals .
Cytotoxic Effects
In vitro studies have evaluated the cytotoxicity of benzoic acid; 2-[(4-methyl-3,6-dihydro-2H-pyran-3-yl)oxy]phenol on cancer cell lines. Notably, it demonstrated selective cytotoxicity against Hep-G2 (liver cancer) and A2058 (melanoma) cells while exhibiting low toxicity to normal fibroblast cells, indicating its potential as an anticancer agent .
Proteostasis Modulation
The compound has been reported to influence the proteostasis network by enhancing the activity of the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). This modulation is crucial for cellular homeostasis and may have implications in aging and neurodegenerative diseases .
Enzyme Inhibition
Benzoic acid derivatives have been found to inhibit various enzymes, including tyrosinase and angiotensin-converting enzyme (ACE), which are significant in pigmentation disorders and hypertension management, respectively .
Study on Antioxidant Activity
A recent study evaluated the antioxidant capacity of several benzoic acid derivatives, including the compound . The findings demonstrated that it significantly reduced oxidative stress markers in cellular models, suggesting its utility in developing antioxidant therapies .
Cancer Cell Line Evaluation
In another study focusing on its cytotoxic effects, benzoic acid; 2-[(4-methyl-3,6-dihydro-2H-pyran-3-yloxy]phenol was tested against multiple cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation with minimal effects on healthy cells, highlighting its therapeutic potential .
Data Summary
| Property | Finding |
|---|---|
| Molecular Formula | C19H20O5 |
| Molecular Weight | 316.36 g/mol |
| Antioxidant Activity | Significant scavenging of free radicals |
| Antimicrobial Activity | Effective against bacteria and fungi |
| Cytotoxicity | Selective against Hep-G2 and A2058 cells |
| Enzyme Inhibition | Inhibits tyrosinase and ACE |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
